N-(3,5-dimethoxybenzyl)cycloheptanamine

Description

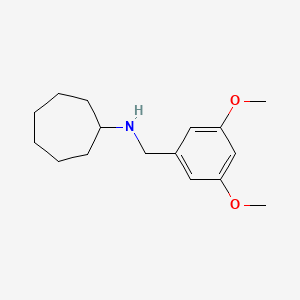

N-(3,5-Dimethoxybenzyl)cycloheptanamine is a synthetic amine characterized by a cycloheptane ring attached to an amine group and a benzyl moiety substituted with methoxy groups at the 3 and 5 positions. The 3,5-dimethoxy substitution pattern on the benzyl group distinguishes it from isomers like the 2,5-dimethoxy derivative, while the cycloheptane backbone differentiates it from cyclohexane-based analogs.

Properties

IUPAC Name |

N-[(3,5-dimethoxyphenyl)methyl]cycloheptanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-18-15-9-13(10-16(11-15)19-2)12-17-14-7-5-3-4-6-8-14/h9-11,14,17H,3-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSNPHYWUOYSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNC2CCCCCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Positional Isomers: 3,5- vs. 2,5-Dimethoxybenzyl Derivatives

Compound 1 : N-(2,5-Dimethoxybenzyl)cycloheptanamine (CAS 355817-34-4)

- Molecular Formula: C₁₆H₂₅NO₂

- Structure : Cycloheptane ring + 2,5-dimethoxybenzyl group.

- Pharmacokinetics: The 2,5-substitution may influence receptor binding affinity in psychoactive applications, as suggested for similar amines .

Compound 2 : N-(3,5-Dimethoxybenzyl)cycloheptanamine (hypothetical structure inferred from analogs)

- Expected Molecular Formula: C₁₆H₂₅NO₂ (same as 2,5-isomer).

- This symmetry might enhance stability or alter binding to biological targets. Conformational Flexibility: The cycloheptane ring allows greater conformational freedom than cyclohexane analogs, possibly modulating interactions with enzymes or receptors.

Ring-Size Variants: Cycloheptanamine vs. Cyclohexanamine

Compound 3 : N-(3,5-Dimethoxybenzyl)cyclohexanamine (CAS 356093-66-8)

- Molecular Formula: C₁₅H₂₃NO₂

- Key Properties :

- Predicted Physicochemical Data :

- Density: 1.04 g/cm³

- Boiling Point: 373.8°C

- pKa: 9.67 (indicating moderate basicity) . This could affect solubility or membrane permeability.

Comparison with Target Compound :

- Molecular Weight : Cycloheptanamine (257.38 g/mol) vs. cyclohexanamine (249.35 g/mol).

- Bioactivity : Cycloheptanamine’s larger ring may enhance binding to certain receptors due to increased van der Waals interactions, whereas cyclohexanamine’s rigidity might favor specificity in target engagement.

Methoxy-Substituted Benzyl Bromide Precursors

Compound 4 : 3,5-Dimethoxybenzyl Bromide (3,5-DMBB)

- Relevance : A precursor for synthesizing benzylamine derivatives.

- Structural Insights :

Data Table: Key Properties of Analogs

Research Findings and Implications

- Positional Isomerism : The 2,5- and 3,5-dimethoxy isomers exhibit distinct electronic and steric profiles. The 3,5-isomer’s symmetry may reduce metabolic degradation compared to the 2,5-isomer, though this requires experimental validation.

- Ring-Size Effects : Cycloheptanamine’s flexibility could enhance interaction with G-protein-coupled receptors (GPCRs), while cyclohexanamine’s rigidity might favor enzyme inhibition.

- Synthetic Utility : 3,5-Dimethoxybenzyl bromide’s structural data provides a roadmap for optimizing synthetic routes to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.